N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,3-DIMETHOXYBENZAMIDE
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Overview
Description
N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,3-DIMETHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,3-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 3-chloroaniline.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxidation: The thiophene ring can be oxidized to introduce the sulfone group, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be studied for its biological activity, including potential as a pharmaceutical agent.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,3-DIMETHOXYBENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2,3-dimethoxybenzamide: Lacks the thiophene moiety and sulfone group.
N-(3-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-2,3-dimethoxybenzamide: Lacks the sulfone group.
Uniqueness
The presence of the sulfone group and the specific substitution pattern on the aromatic rings make N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,3-DIMETHOXYBENZAMIDE unique
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-8-4-7-16(18(17)26-2)19(22)21(14-6-3-5-13(20)11-14)15-9-10-27(23,24)12-15/h3-11,15H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMSUKDHMJXYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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